N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide
Description
This compound features a benzamide core linked to a chloro-substituted enone system bearing a 4-bromophenyl group and a piperidin-1-yl moiety. Its molecular formula is C21H20BrClN2O2 (MW: 447.75 g/mol) . The (Z)-configuration at the enone double bond and the presence of electron-withdrawing substituents (Br, Cl) influence its reactivity and physicochemical properties. It is synthesized via condensation reactions involving hydrazones, piperidine, and benzaldehyde derivatives under reflux conditions, followed by purification through recrystallization .
Properties
Molecular Formula |
C21H20BrClN2O2 |
|---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)-1-chloro-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H20BrClN2O2/c22-17-11-9-15(10-12-17)18(23)19(21(27)25-13-5-2-6-14-25)24-20(26)16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H,24,26) |
InChI Key |
CANGESFNPVWVGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C(C2=CC=C(C=C2)Br)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a reaction with a suitable chlorinating agent to form 4-bromobenzoyl chloride.
Condensation Reaction: The 4-bromobenzoyl chloride is then reacted with piperidine to form the intermediate 4-bromophenyl-piperidinyl ketone.
Final Coupling: The intermediate is coupled with benzamide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions include various oxo, amine, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The table below compares key analogs differing in aromatic substituents:
Key Observations :
- Positional Isomerism: The 4-bromophenyl variant (target compound) may exhibit distinct electronic effects compared to 2- or 3-bromophenyl analogs due to differences in resonance and steric hindrance.
- Non-Halogenated Analogs: Replacement of bromine with a methyl group (e.g., o-tolyl) reduces molecular weight and polarity, likely improving solubility in nonpolar solvents .
- Heterocyclic Modifications : The furyl-pyridyl analog () introduces a fused heterocyclic system, which could enhance π-π stacking interactions in biological targets .
Physicochemical Properties
- Melting Points: Brominated analogs (e.g., : 235–237°C for a related hydrazonoyl chloride) generally exhibit higher melting points than non-halogenated derivatives due to stronger intermolecular forces .
- Solubility: The target compound’s solubility in organic solvents (e.g., ethanol, DMF) is inferred from purification methods . The o-tolyl analog () is stored at 2–8°C, suggesting sensitivity to moisture and heat .
Biological Activity
N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a synthetic compound with potential pharmacological applications. Its complex structure, featuring both piperidine and benzamide moieties, suggests diverse biological activities, which have been the subject of various research studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is this compound. The molecular formula is C₁₈H₁₈BrClN₂O, with a molecular weight of 447.76 g/mol. The structure is characterized by:
- Piperidine ring : Known for its role in various biological activities.
- Bromophenyl group : Contributes to the compound's lipophilicity and biological interactions.
- Chloroketone functionality : Implicated in enzyme inhibition and other pharmacological effects.
Antibacterial Activity
Research indicates that compounds with similar structural features often exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The target mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes. In vitro studies demonstrated that related compounds exhibited strong inhibitory activity against urease, with IC₅₀ values significantly lower than standard reference compounds .
Anticancer Potential
The structural characteristics suggest potential anticancer activity. Compounds containing piperidine and related functionalities have been documented to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . Further investigation into the specific pathways affected by this compound is warranted.
Interaction with Biological Targets
The biological activity of this compound likely stems from its ability to interact with specific biological targets:
- GPR139 Modulation : Some studies suggest that related compounds can modulate GPR139, a receptor implicated in various neurological functions . This modulation could lead to therapeutic effects in conditions such as anxiety or depression.
Binding Affinity Studies
Binding studies using bovine serum albumin (BSA) have shown that compounds with similar structures exhibit significant binding affinities, indicating their potential for systemic circulation and bioavailability . Such interactions are crucial for determining the pharmacokinetics of the compound.
Study 1: Antibacterial Efficacy
In a comparative study evaluating the antibacterial efficacy of synthesized piperidine derivatives, this compound was found to exhibit moderate activity against Escherichia coli and Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .
Study 2: Enzyme Inhibition Profile
A detailed enzyme inhibition profile revealed that the compound effectively inhibited urease with an IC₅₀ value of 5.6 µM, showcasing its potential as a therapeutic agent for conditions related to urease activity, such as urinary tract infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
